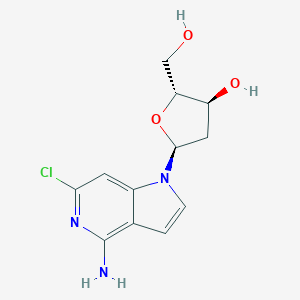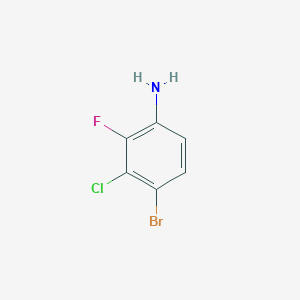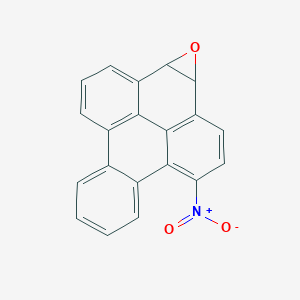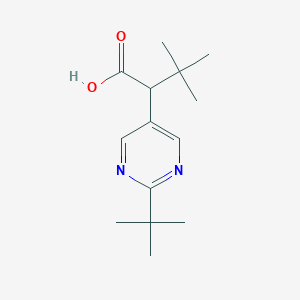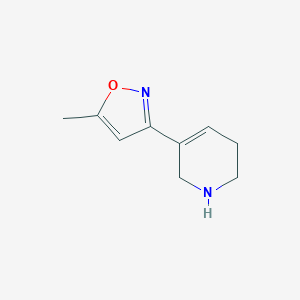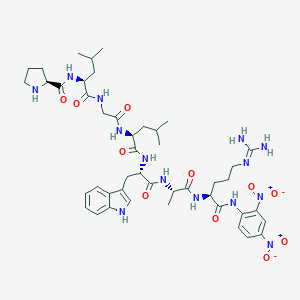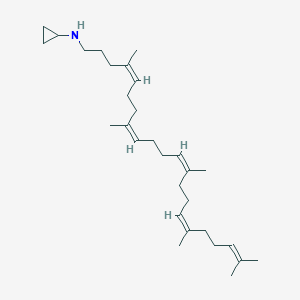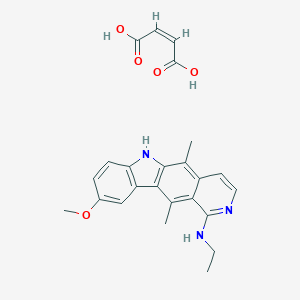
Triethoxysilylundecanal
Übersicht
Beschreibung
Triethoxysilylundecanal (TESL) is a chemical compound with a variety of uses in the scientific and industrial world. It is a colorless, odorless, and water-soluble liquid that can be used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a corrosion inhibitor. TESL is also used in the production of various nanomaterials and nanocomposites, as well as in the manufacture of plastics and other polymers. The purpose of
Wissenschaftliche Forschungsanwendungen
Bildung selbstorganisierter Monoschichten (SAMs) auf SiO2-Oberflächen
TESUD-Moleküle werden verwendet, um Aldehyd (CHO) und Carboxy (COOH) terminierte selbstorganisierte Monoschichten (SAMs) auf Siliziumsubstraten herzustellen, die mit nativem Oxid bedeckt sind (SiO2/Si). Die Chemisorption von TESUD-Molekülen und die anschließende Photooxidation der endständigen Gruppen unter Verwendung von 172 nm Vakuum-UV-Licht in der Wellenlänge sind die wichtigsten Schritte in diesem Prozess . Diese Anwendung hat in der Grundlagenforschung und in praktischen Anwendungen beträchtliche Aufmerksamkeit erlangt, da sie die künstliche Kontrolle der chemischen und physikalischen Eigenschaften von Oxidoberflächen ermöglicht .
Oberflächenfunktionalisierung für biologische Sensoren
TESUD wird für die Oberflächenfunktionalisierung bei der Entwicklung eines ELISA-basierten magnetischen Sensors mit anomalem Halleffekt verwendet . Der vorgeschlagene Sensor verwendet eine CoFeB/MgO-Heterostruktur mit einer senkrechten magnetischen Anisotropie . Dieser spintronikbasierte Biosensor ist mit der Halbleiterfertigungstechnologie kompatibel und kann effektiv miniaturisiert werden, um ihn in Halbleiterchips zu integrieren .
Herstellung wohldefinierter Mikrodomänen
Eine SAM von TESUD-Molekülen wird durch chemische Gasphasenabscheidung auf den SiO2/Si-Oberflächen hergestellt . Dieser Prozess wird bei der Herstellung wohldefinierter Mikrodomänen verwendet
Safety and Hazards
Triethoxysilylundecanal may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) . This product contains ethanol which is classified as a carcinogen by IARC in alcoholic beverages .
Wirkmechanismus
Target of Action
This compound is a type of organoethoxysilane . It is primarily used as a chemical intermediate . The primary targets of this compound are organic and inorganic materials. It forms a durable bond between these materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure .
Mode of Action
This compound interacts with its targets by forming a durable bond between organic and inorganic materials . This interaction results in the generation of heterogeneous environments or the incorporation of the bulk properties of different phases into a uniform composite structure .
Biochemical Pathways
As an organoethoxysilane, it is known to participate in silane coupling reactions . These reactions can lead to the formation of durable bonds between organic and inorganic materials, affecting the properties of the resulting composite materials .
Result of Action
The primary result of this compound’s action is the formation of a durable bond between organic and inorganic materials . This leads to the generation of heterogeneous environments or the incorporation of the bulk properties of different phases into a uniform composite structure .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, additional ethanol may be formed by reaction with moisture and water . This could potentially affect the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Triethoxysilylundecanal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The organofunctional group of this compound alters the wetting or adhesion characteristics of the substrate, utilizes the substrate to catalyze chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel . It exerts its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation .
Eigenschaften
IUPAC Name |
11-triethoxysilylundecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMMZVIBLQHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467911 | |
| Record name | 11-triethoxysilylundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116047-42-8 | |
| Record name | 11-(Triethoxysilyl)undecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116047-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-triethoxysilylundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: How does Triethoxysilylundecanal interact with surfaces to create functional monolayers?
A: this compound (TESUD) forms self-assembled monolayers (SAMs) on oxide surfaces like silicon dioxide (SiO2). This interaction involves the hydrolysis of the triethoxysilane groups in TESUD with surface hydroxyl groups, followed by condensation reactions that lead to the formation of a stable Si-O-Si network. [, , , ] This process results in a monolayer of TESUD molecules with their aldehyde (-CHO) groups exposed at the surface, which can be further functionalized. [, , , ]
Q2: Can the surface properties of this compound SAMs be modified?
A: Yes, the terminal aldehyde groups of TESUD SAMs offer a versatile platform for further modifications. For instance, they can be photochemically oxidized to carboxylic acid (-COOH) groups using vacuum UV light. [, , ] This transformation allows for the creation of surfaces with distinct chemical reactivity, enabling the attachment of biomolecules like proteins for applications such as biosensing. [, ]
Q3: What are the advantages of using this compound in biosensing applications?
A: TESUD offers several advantages for biosensing applications. Firstly, the ability to create well-defined microdomains of TESUD with different terminal groups (-CHO or -COOH) allows for the selective immobilization of biomolecules. [] This is crucial for developing highly specific and sensitive biosensors. Secondly, TESUD SAMs are compatible with microfabrication techniques, enabling the development of miniaturized biosensors that can be integrated with existing technologies. []
Q4: Are there any limitations associated with using this compound for surface modifications?
A: While TESUD offers various benefits, it's essential to consider potential limitations. The photooxidation process used to convert -CHO to -COOH groups requires controlled conditions to achieve the desired degree of modification without damaging the monolayer. [] Additionally, the stability of TESUD SAMs under different environmental conditions and prolonged use needs further investigation for specific applications.
Q5: What are the future directions for research on this compound?
A5: Future research could focus on exploring the long-term stability and biocompatibility of TESUD-based SAMs for in vivo applications. Investigating the impact of different surface modification strategies on the performance of TESUD-based biosensors is another promising avenue. Furthermore, developing novel applications for TESUD beyond biosensing, such as in microfluidics or molecular electronics, holds significant potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
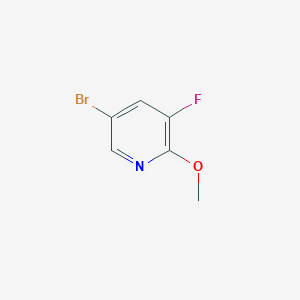
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)

